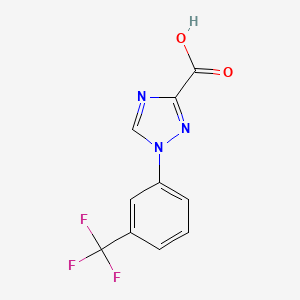
1-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds with a trifluoromethyl group can involve various reactions. For example, condensation of 1-(3-(fluoromethyl and trifluoromethyl)phenyl)-5-oxopyrrolidine-3-carbohydrazides with aromatic aldehydes and acetone can produce corresponding hydrazones .
Molecular Structure Analysis
The molecular structure of compounds with a trifluoromethyl group can be analyzed using various techniques such as MS, IR, 1H, and 13C NMR spectra . The structure of the compound can also be confirmed by analytical methods .
Chemical Reactions Analysis
Compounds with a trifluoromethyl group can undergo various chemical reactions. For instance, condensation of 1-(3-(fluoromethyl and trifluoromethyl)phenyl)-5-oxopyrrolidine-3-carbohydrazides with aromatic aldehydes and acetone can produce corresponding hydrazones .
Physical And Chemical Properties Analysis
The physical and chemical properties of compounds with a trifluoromethyl group can be analyzed using various techniques. For instance, the thermal stability and frontier-energy levels of diaryl-substituted anthracene derivatives containing 3-(trifluoromethyl)phenyl groups were analyzed, and these compounds were found to be suitable as host materials for blue organic light-emitting diodes .
Applications De Recherche Scientifique
Structural Analysis and Chemical Properties
Structural Determination
The structure of related triazole compounds, like 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid, has been analyzed using X-ray diffraction and quantum-chemical calculations. This kind of analysis helps in understanding the physical and chemical properties of the compound (Shtabova et al., 2005).
Chemical Reactions and Derivatives
Studies have explored the synthesis of various derivatives of 1,2,3-triazoles, highlighting their potential in forming diverse chemical structures (Khadem et al., 1968).
Synthesis and Applications
Synthetic Methods
Research has focused on developing new methods for synthesizing triazole derivatives, such as 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid, which can be an important intermediate for various drugs (Liu et al., 2015).
Use in Fluorescent Dyes
Triazoles have been incorporated into the synthesis of highly fluorescent dyes. These compounds, such as those containing pyrazolylpyrene chromophores, exhibit bright fluorescence and are of interest in sensing strongly acidic environments (Wrona-Piotrowicz et al., 2022).
Biomedical Research
Antimicrobial Activity
Certain 1,2,3-triazole derivatives have been studied for their antimicrobial properties. Research has shown that these compounds can exhibit significant activity against various bacterial and fungal strains (Holla et al., 2005).
Cytotoxic Activity
Organotin complexes of 1,2,3-triazole derivatives have been synthesized and evaluated for their cytotoxic activity against human tumor cell lines, demonstrating potential in cancer research (Tian et al., 2015).
Safety And Hazards
Compounds with a trifluoromethyl group can have various safety and hazard characteristics. For instance, Fluoro-3-(trifluoromethyl)phenylboronic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Orientations Futures
Compounds with a trifluoromethyl group have various potential applications. For example, diaryl-substituted anthracene derivatives containing 3-(trifluoromethyl)phenyl groups have been found to be suitable as host materials for blue organic light-emitting diodes . These compounds could potentially be used in the development of new organic light-emitting diodes.
Propriétés
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N3O2/c11-10(12,13)6-2-1-3-7(4-6)16-5-14-8(15-16)9(17)18/h1-5H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLXIOKBTUWPMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NC(=N2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70744464 | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70744464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3-carboxylic acid | |
CAS RN |
1245648-27-4 | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70744464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



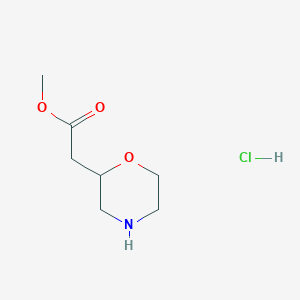
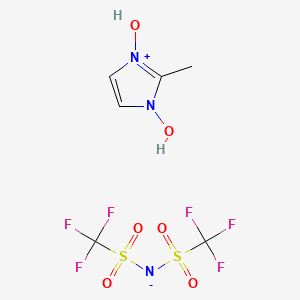
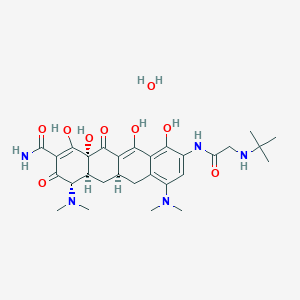
![ethyl N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]carbamothioyl}carbamate](/img/structure/B1428229.png)
![6-Chloro-5-iodoimidazo[1,2-a]pyridine](/img/structure/B1428231.png)
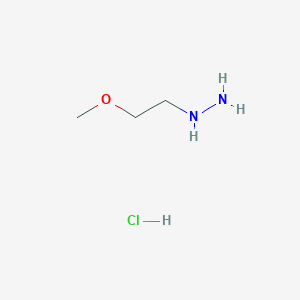
![8-(Benzyloxycarbonyl)-1-(Tert-Butoxycarbonyl)-1,8-Diazaspiro[4.5]Decane-2-Carboxylic Acid](/img/structure/B1428236.png)
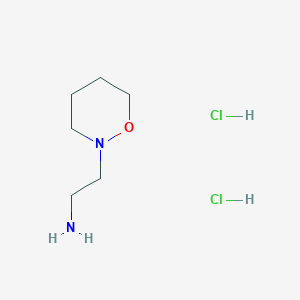
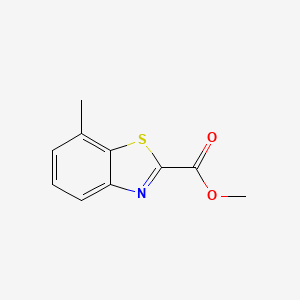
![Methyl 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylate](/img/structure/B1428240.png)
![7-Chloro-8-(trimethylsilyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1428241.png)
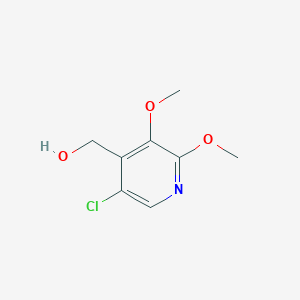
![5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B1428243.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,3-benzodiazole](/img/structure/B1428244.png)